- On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, (1988), 141-5

Cas no 97-74-5 (Tetramethylthiuram monosulfide)

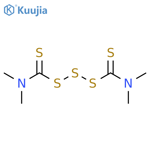

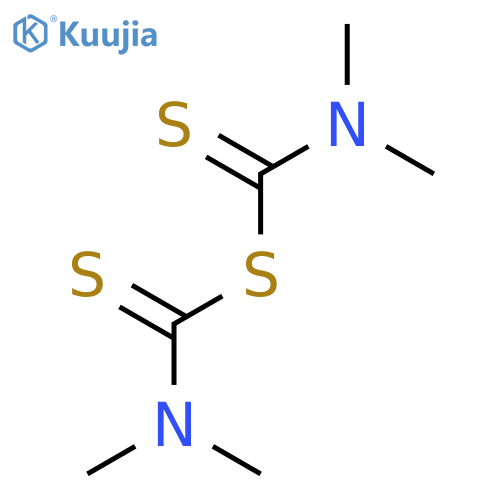

97-74-5 structure

Nombre del producto:Tetramethylthiuram monosulfide

Número CAS:97-74-5

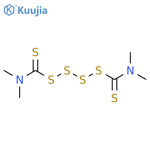

MF:C6H12N2S3

Megavatios:208.367877006531

MDL:MFCD00014870

CID:34917

PubChem ID:87576155

Tetramethylthiuram monosulfide Propiedades químicas y físicas

Nombre e identificación

-

- Tetramethyl thiuram monosulfide

- TMTM

- tetramethylthiodicarbonic diamide

- accelerator tmtm

- thiodicarbonic diamide , tetramethyl-

- tetramethy thiuram monosulfide

- aceto tmtm

- ancazide is

- anhydridetetramethyltrithiocarbamique

- bis(dimethylthiocarbamyl) monosulfide

- carbamic acid, dimethyldithio-, anhydrosulfide

- carbamic anhydride, tetramethyltrithio-

- carbamodithioic acid, dimethyl-, anhydrosulfide

- cp2113

- cyuram ms

- dimethyl-carbamodithioicacianhydrosulfide

- dimethyldithio-carbamicacianhydrosulfide

- ekagom tm

- monosulfure de tetramethylthiurame

- Bis(dimethylthiocarbamyl) sulfide

- Bis(Dimethylthiocarbamoyl) Sulfide

- TMTM(TS)

- UNADS

- 200#Solvent naphtha

- Tetramethylthiuram monosulfide

- Monothiuram

- Mono-thiurad

- Thiuram MM

- TMTMS

- Monex

- Tetramethylthiuram sulfide

- Vulkacit Thiuram MS

- Vulkacit ms

- Tetramethylthiuramide sulfide

- Pennac MS

- Tetramethylthiurammonium sulfide

- Tetramethylthiuramonosulfide

- Vulkacit thiuram ms/C

- Tetramethylthiuram monosulphide

- Thiuram monosulfide, tetramethyl-

- Bis(dimethylthiocarbamyl) mo

- Sulfide, bis(dimethylthiocarbamoyl) (8CI)

- Sulfide, bis(dimethylthiocarbamyl) (3CI)

- Thiodicarbonic diamide ([(H2N)C(S)]2S), tetramethyl- (9CI)

- Accelerator TS

- N,N,N′,N′-Tetramethyldithiocarbamoyl monosulfide

- N,N,N′,N′-Tetramethylthiuram monosulfide

- Nocceler TS

- NSC 3400

- NSC 4767

- OCIDM

- Promoter TS

- Rhenocure Thiuram MS/C

- Rhenogran TMTM 80

- Sanceler TS

- Sanceler TS-G

- Soxinol TS

- Sulfide, bis[(dimethylamino)thioxomethyl]

- Super Accelerator 500

- Tetramethyldithiocarbamic acid anhydrosulfide

- TMTM 80

- TS

- TS 80

- TS 80 (vulcanizer)

-

- MDL: MFCD00014870

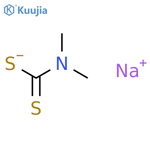

- Renchi: 1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3

- Clave inchi: REQPQFUJGGOFQL-UHFFFAOYSA-N

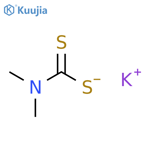

- Sonrisas: S=C(N(C)C)SC(N(C)C)=S

- Brn: 1775650

Atributos calculados

- Calidad precisa: 208.01600

- Masa isotópica única: 208.01626

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 147

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Superficie del Polo topológico: 96

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: 1.7

Propiedades experimentales

- Color / forma: Yellow powder or particle

- Denso: 1.37

- Punto de fusión: 108.0 to 111.0 deg-C

- Punto de ebullición: 260.9°Cat760mmHg

- Punto de inflamación: Fahrenheit: 312.8 ° f < br / > Celsius: 156 ° C < br / >

- índice de refracción: 1.4825 (estimate)

- Coeficiente de distribución del agua: Insoluble

- PSA: 95.96000

- Logp: 1.41260

- FEMA: 2440

- Disolución: Insoluble in water, soluble in gasoline, soluble in ethanol, benzene, acetone, chloroform.

Tetramethylthiuram monosulfide Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H317-H411

- Declaración de advertencia: P261-P264-P270-P272-P273-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P391-P501

- Número de transporte de mercancías peligrosas:UN 3077 9/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 22-43-51/53

- Instrucciones de Seguridad: S24-S26-S37-S61

- Rtecs:WQ1750000

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Store at room temperature

- Grupo de embalaje:III

- Términos de riesgo:R22; R43; R51/53

- Nivel de peligro:9

- TSCA:Yes

- Período de Seguridad:9

- Categoría de embalaje:III

Tetramethylthiuram monosulfide Datos Aduaneros

- Código HS:3812100000

- Datos Aduaneros:

China Customs Code:

3812100000

Tetramethylthiuram monosulfide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | T889718-1g |

Tetramethylthiuram Monosulfide |

97-74-5 | 1g |

$ 50.00 | 2022-06-02 | ||

| MedChemExpress | HY-W020246-25mg |

Tetramethylthiuram monosulfide |

97-74-5 | 99.28% | 25mg |

¥500 | 2024-07-19 | |

| eNovation Chemicals LLC | D628504-25g |

Bis(dimethylthiocarbamyl) sulfide |

97-74-5 | 97% | 25g |

$110 | 2024-05-23 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161813-500G |

Tetramethylthiuram monosulfide |

97-74-5 | >98.0%(GC) | 500g |

¥290.90 | 2023-08-31 | |

| S e l l e c k ZHONG GUO | S2432-25mg |

Tetramethylthiuram monosulfide |

97-74-5 | 99.66% | 25mg |

¥670.96 | 2023-09-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161813-25G |

Tetramethylthiuram monosulfide |

97-74-5 | >98.0%(GC) | 25g |

¥42.90 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-229438-100 g |

Tetramethylthiuram monosulfide, |

97-74-5 | 100g |

¥384.00 | 2023-07-10 | ||

| abcr | AB119011-500g |

Tetramethylthiuram monosulfide, 97%; . |

97-74-5 | 97% | 500g |

€126.20 | 2024-06-12 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 567205-100G |

Tetramethylthiuram monosulfide |

97-74-5 | 100g |

¥689.49 | 2023-12-03 | ||

| 1PlusChem | 1P00H8F8-500g |

Bis(Dimethylthiocarbamoyl) Sulfide |

97-74-5 | 98% | 500g |

$36.00 | 2025-02-28 |

Tetramethylthiuram monosulfide Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Iodine Solvents: Ethanol

2.1 Reagents: Potassium cyanide Solvents: Ethanol

1.1 Reagents: Sulfur monochloride Solvents: Benzene

2.1 Solvents: Benzene

3.1 Reagents: Potassium cyanide Solvents: Ethanol

1.1 Reagents: Sulfur dichloride Solvents: Benzene

2.1 Solvents: Benzene

3.1 Reagents: Potassium cyanide Solvents: Ethanol

2.1 Reagents: Potassium cyanide Solvents: Ethanol

1.1 Reagents: Sulfur monochloride Solvents: Benzene

2.1 Solvents: Benzene

3.1 Reagents: Potassium cyanide Solvents: Ethanol

1.1 Reagents: Sulfur dichloride Solvents: Benzene

2.1 Solvents: Benzene

3.1 Reagents: Potassium cyanide Solvents: Ethanol

Referencia

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Condiciones de reacción

1.1 16 h, rt

2.1 Solvents: Acetonitrile ; overnight, rt

2.1 Solvents: Acetonitrile ; overnight, rt

Referencia

- Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

Synthetic Routes 5

Condiciones de reacción

1.1 Solvents: Ethanol , Water ; 10 - 15 °C; 1.5 h, 15 °C → 20 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 - 20 °C; 2.5 h, 15 - 20 °C

1.3 Solvents: Water ; 15 - 20 °C; 1.5 h, 15 - 20 °C

1.4 Solvents: Ethanol ; 15 - 20 °C; 3.5 h, 15 - 20 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 15 - 20 °C; 2.5 h, 15 - 20 °C

1.3 Solvents: Water ; 15 - 20 °C; 1.5 h, 15 - 20 °C

1.4 Solvents: Ethanol ; 15 - 20 °C; 3.5 h, 15 - 20 °C

Referencia

- Preparation of tetraalkylthiuram monosulfide, China, , ,

Synthetic Routes 6

Synthetic Routes 7

Condiciones de reacción

Referencia

- Method for manufacturing tetramethylthiuram monosulfide rubber vulcanization acceleratorSynthesis of heterocyclic compounds and new routes for the preparation of certain dithiocarbonates and sulfides from potassium cyanodithioimidocarbonateTetramethylthiuram monosulfide, China, 1984, 19(3), 335-44

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min, 0 - 5 °C

2.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C

1.1 2 h, 45 °C

2.1 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C

3.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C

2.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C

1.1 2 h, 45 °C

2.1 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C

3.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C

Referencia

- Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyMethod for preparing tetramethylthiuram disulfide, European Journal of Medicinal Chemistry, 2018, 143, 632-645

Synthetic Routes 9

Condiciones de reacción

1.1 Solvents: Acetonitrile ; overnight, rt

Referencia

- Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide , Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ; 0.1 MPa, 40 - 45 °C; 2 h, 45 °C

2.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C

3.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C

2.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C

3.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C

Referencia

- Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Solvents: Water ; 45 °C; 3 h, 45 °C

2.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C

2.1 Reagents: Sodium nitrite ; rt → 80 °C; 2.5 h, 80 °C

Referencia

- Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Sodium cyanide , Ammonium chloride

1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ; 14 h, 23 °C

1.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C

1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ; 14 h, 23 °C

1.1 Reagents: Sodium cyanide ; 45 °C → 80 °C; 2.5 h, 80 °C

Referencia

- Synthesis of tetramethylthiuram monosulfideOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionMethod for preparing tetramethylthiuram disulfide, Hemijska Industrija, 1992, 34(1), 193-6

Synthetic Routes 16

Condiciones de reacción

1.1 Solvents: Acetonitrile ; 1 - 2 h, 0 - 5 °C

Referencia

- Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biology, European Journal of Medicinal Chemistry, 2018, 143, 632-645

Synthetic Routes 17

Condiciones de reacción

1.1 Solvents: Acetonitrile ; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 10 h, 80 °C

1.1 Solvents: Acetonitrile ; 1 min, 80 °C; 10 h, 80 °C

Referencia

- One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphate, Synlett, 2023, 34(1), 57-62

Tetramethylthiuram monosulfide Raw materials

- Methanethioamide,1,1'-trithiobis[N,N-dimethyl-

- Dimethyldithiocarbamic Acid Sodium Salt

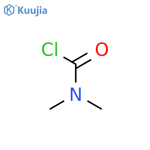

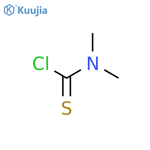

- Dimethylthyocarbamoyl cloride

- Methanethioamide,1,1'-tetrathiobis[N,N-dimethyl-

- Carbamodithioic acid,N,N-dimethyl-

- N,N-dimethylcarbamoyl chloride

- Busan 85

Tetramethylthiuram monosulfide Preparation Products

Tetramethylthiuram monosulfide Proveedores

Amadis Chemical Company Limited

Miembros de la medalla de oro

(CAS:97-74-5)Tetramethylthiuram monosulfide

Número de pedido:A845745

Estado del inventario:in Stock

Cantidad:100mg

Pureza:99%

Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:07

Precio ($):150.0

Tetramethylthiuram monosulfide Literatura relevante

-

David Schmidt,Thomas Zell,Thomas Schaub,Udo Radius Dalton Trans. 2014 43 10816

-

Yang Genyuan,Xu DeXuan,Jin Ruixiang Analyst 1995 120 1657

-

3. Copper-(II) and -(I) co-ordination by hexa-amine ligands of different rigidities. A thermodynamic, structural and electrochemical investigationCarla Bazzicalupi,Andrea Bencini,Samuele Ciattini,Claudia Giorgi,Andrea Masotti,Piero Paoletti,Barbara Valtancoli,Nadav Navon,Dan Meyerstein J. Chem. Soc. Dalton Trans. 2000 2383

-

Vaneet Kumar Sharma,J. S. Aulakh,Ashok Kumar Malik J. Environ. Monit. 2003 5 717

-

M. Arda,I. I. Ozturk,C. N. Banti,N. Kourkoumelis,M. Manoli,A. J. Tasiopoulos,S. K. Hadjikakou RSC Adv. 2016 6 29026

97-74-5 (Tetramethylthiuram monosulfide) Productos relacionados

- 2287331-83-1(5-Oxaspiro[3.5]nonan-9-amine)

- 137476-71-2(Cholest-7-en-6-one,2,3,11,14,20,22,24-heptahydroxy-, (2b,3b,5b,11a,22R,24S)-)

- 2137730-66-4(Sodium (2,2-difluorocyclobutyl)methanesulfinate)

- 293737-89-0(N-(3-Aminophenyl)-3-chlorobenzamide)

- 68441-03-2(Sterols, ethoxylated)

- 2137571-73-2(3-Isoquinolinecarboxylic acid, 1-bromo-6-methoxy-)

- 2167060-39-9(N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide)

- 1554069-85-0(2-(2-Methoxypyridin-3-yl)propanoic acid)

- 1772124-14-7(tert-butyl N-[2-hydroxy-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate)

- 953995-31-8(N-(1,3-benzothiazol-2-yl)-1-{(3,5-dimethylphenyl)carbamoylmethyl}piperidine-4-carboxamide)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:97-74-5)Bis(dimethylthiocarbamyl) sulfide

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-74-5)Tetramethyl thiuram monosulfide

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe